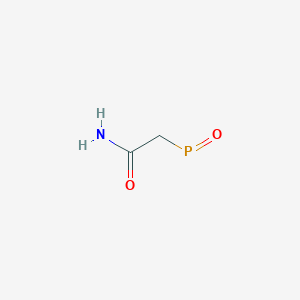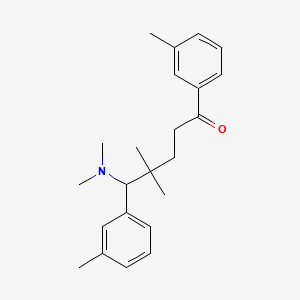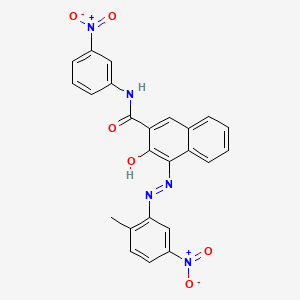
3-Hydroxy-4-((2-methyl-5-nitrophenyl)azo)-N-(3-nitrophenyl)naphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-4-((2-methyl-5-nitrophenyl)azo)-N-(3-nitrophenyl)naphthalene-2-carboxamide is an organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound is likely used in various applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-((2-methyl-5-nitrophenyl)azo)-N-(3-nitrophenyl)naphthalene-2-carboxamide typically involves the following steps:
Diazotization: The process begins with the diazotization of 2-methyl-5-nitroaniline to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 3-hydroxy-4-nitronaphthalene-2-carboxamide under alkaline conditions to form the azo compound.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous processes, ensuring high yield and purity. The reaction conditions are optimized to control temperature, pH, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and azo groups.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite or catalytic hydrogenation are used.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using reagents like halogens, sulfonic acids, and alkylating agents.
Major Products Formed
Oxidation: Products may include quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Dye Chemistry: Used as a dye in various applications due to its vivid color and stability.
Analytical Chemistry: Employed as a reagent in spectrophotometric analysis.
Biology and Medicine
Biological Staining: Utilized in staining biological tissues for microscopic examination.
Drug Development: Potential use in the synthesis of pharmaceutical compounds.
Industry
Textile Industry: Applied in dyeing fabrics and textiles.
Plastic and Polymer Industry: Used to color plastics and polymers.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can interact with various molecular targets. The mechanism involves:
Binding to Proteins: The azo group can form complexes with proteins, affecting their function.
Pathways Involved: The compound may interfere with cellular pathways involving oxidative stress and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
- 4-((2-Methyl-5-nitrophenyl)azo)phenol
- 3-Hydroxy-4-((2-methylphenyl)azo)naphthalene-2-carboxamide
Uniqueness
- Structural Features : The presence of both nitro and azo groups in the compound provides unique chemical reactivity.
- Applications : Its specific structure allows for diverse applications in dyeing, staining, and analytical chemistry.
Properties
CAS No. |
6358-47-0 |
|---|---|
Molecular Formula |
C24H17N5O6 |
Molecular Weight |
471.4 g/mol |
IUPAC Name |
3-hydroxy-4-[(2-methyl-5-nitrophenyl)diazenyl]-N-(3-nitrophenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C24H17N5O6/c1-14-9-10-18(29(34)35)13-21(14)26-27-22-19-8-3-2-5-15(19)11-20(23(22)30)24(31)25-16-6-4-7-17(12-16)28(32)33/h2-13,30H,1H3,(H,25,31) |
InChI Key |
VOQHKBYZRLXPBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC(=CC=C4)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


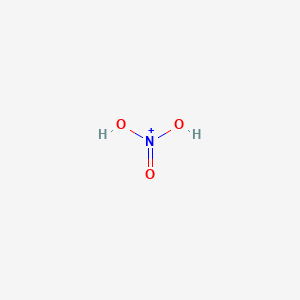
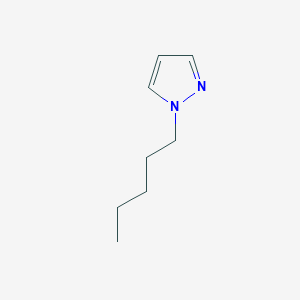
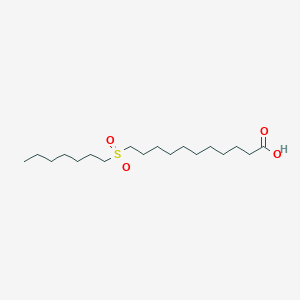
![2-[1-(4-Fluorophenyl)ethylidene]-1,1-dimethylhydrazine](/img/structure/B14737724.png)

![1-[[2-(Methylideneamino)naphthalen-1-yl]methyl]naphthalen-2-ol](/img/structure/B14737732.png)
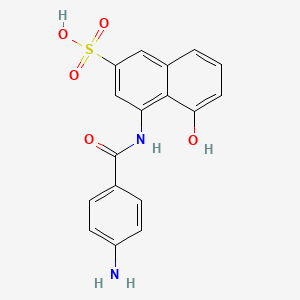
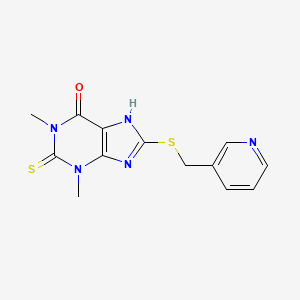
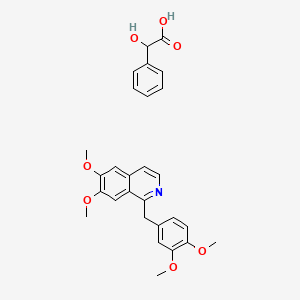
![3-(2-methoxyphenyl)-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B14737760.png)
